molecular formula C40H55F3N12O14 B12111116 Abz-gln-val-val-ala-gly-ala-ethylenediamine-dnp

Abz-gln-val-val-ala-gly-ala-ethylenediamine-dnp

Cat. No.: B12111116
M. Wt: 984.9 g/mol
InChI Key: PSCWOMHZMAAWBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Abz-gln-val-val-ala-gly-ala-ethylenediamine-dnp is a peptide derivative. Let’s break down its structure:

    Abz: 2-aminobenzoyl group

    GLN: Glutamine

    VAL: Valine

    ALA: Alanine

    GLY: Glycine

    ETHYLENEDIAMINE-DNP: Ethylenediamine with a dinitrophenyl (DNP) group attached.

Preparation Methods

Synthetic Routes:: The synthesis of Abz-gln-val-val-ala-gly-ala-ethylenediamine-dnp involves solid-phase peptide synthesis (SPPS). Sequentially, amino acids are added to a growing peptide chain anchored on a solid support. Protecting groups ensure selective reactions at specific sites. The final product is cleaved from the resin.

Reaction Conditions::

    Coupling: Amino acids are coupled using reagents like and .

    Deprotection: Removal of protecting groups (e.g., ).

Industrial Production:: Industrial-scale production typically follows similar principles but with optimized conditions.

Chemical Reactions Analysis

Abz-gln-val-val-ala-gly-ala-ethylenediamine-dnp can undergo various reactions:

    Oxidation: DNP group can be oxidized.

    Reduction: Reduction of the DNP group.

    Substitution: Nucleophilic substitution reactions. Common reagents include , , and . Major products depend on reaction conditions and functional groups involved.

Scientific Research Applications

Abz-gln-val-val-ala-gly-ala-ethylenediamine-dnp finds applications in:

    Fluorescence Studies: Abz serves as a fluorophore.

    Peptide Chemistry: Investigating peptide interactions.

    Enzyme Substrate: DNP group mimics natural substrates.

    Drug Delivery: Modified peptides for targeted drug delivery.

Mechanism of Action

The compound’s mechanism involves binding to specific receptors or enzymes due to its peptide nature. Further studies are needed to elucidate detailed pathways.

Comparison with Similar Compounds

Similar compounds include other peptide derivatives with fluorophores or functional groups. Abz-gln-val-val-ala-gly-ala-ethylenediamine-dnp stands out due to its unique combination of amino acids and the DNP moiety.

Remember that this compound’s applications continue to evolve as research progresses.

Properties

Molecular Formula

C40H55F3N12O14

Molecular Weight

984.9 g/mol

IUPAC Name

2-[(2-aminobenzoyl)amino]-N-[1-[[1-[[1-[[2-[[1-[2-(2,4-dinitroanilino)ethylamino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C38H54N12O12.C2HF3O2/c1-19(2)31(48-38(58)32(20(3)4)47-36(56)27(13-14-29(40)51)46-35(55)24-9-7-8-10-25(24)39)37(57)45-22(6)34(54)43-18-30(52)44-21(5)33(53)42-16-15-41-26-12-11-23(49(59)60)17-28(26)50(61)62;3-2(4,5)1(6)7/h7-12,17,19-22,27,31-32,41H,13-16,18,39H2,1-6H3,(H2,40,51)(H,42,53)(H,43,54)(H,44,52)(H,45,57)(H,46,55)(H,47,56)(H,48,58);(H,6,7)

InChI Key

PSCWOMHZMAAWBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCC(=O)N)NC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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